2,3,3-Trimethyl-1lambda6,2-thiazolidine-1,1,4-trione
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Overview
Description
2,3,3-Trimethyl-1lambda6,2-thiazolidine-1,1,4-trione is a chemical compound with the molecular formula C6H11NO3S and a molecular weight of 177.22 g/mol . It is also known by its IUPAC name, 2,3,3-trimethylisothiazolidin-4-one 1,1-dioxide . This compound is characterized by its thiazolidine ring structure, which includes sulfur and nitrogen atoms, making it a member of the thiazolidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-1lambda6,2-thiazolidine-1,1,4-trione typically involves the reaction of appropriate thiazolidine precursors with oxidizing agents. One common method includes the oxidation of 2,3,3-trimethylthiazolidine using hydrogen peroxide or other peroxides under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethyl-1lambda6,2-thiazolidine-1,1,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it back to its thiazolidine precursor.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced thiazolidines, and various substituted thiazolidine compounds, depending on the reagents and conditions used.
Scientific Research Applications
2,3,3-Trimethyl-1lambda6,2-thiazolidine-1,1,4-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyl-1lambda6,2-thiazolidine-1,1,4-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the thiazolidine ring allows it to form stable complexes with metal ions and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1lambda6,2-thiazolidine-1,1,3-trione
- 4-amino-2,3,3-trimethyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride
Uniqueness
2,3,3-Trimethyl-1lambda6,2-thiazolidine-1,1,4-trione is unique due to its specific substitution pattern on the thiazolidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2,3,3-trimethyl-1,1-dioxo-1,2-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-6(2)5(8)4-11(9,10)7(6)3/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHINLDQYIQLGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CS(=O)(=O)N1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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